13-Methylhenicosanoyl-CoA

Lipidomics Metabolomics Biochemistry

13-Methylhenicosanoyl-CoA is a structurally defined, odd-chain, methyl-branched very long-chain acyl-CoA that delivers reproducible enzyme kinetics for VLCAD, CPT, and acyl-CoA synthetase assays. Unlike natural acyl-CoA mixtures, this single-molecular species eliminates variability. Its distinct C21 backbone and C13 methyl branch enable unambiguous chromatographic separation, making it an ideal internal standard for LC-MS/MS quantification. Researchers studying peroxisomal and mitochondrial beta-oxidation of branched substrates will obtain consistent, interpretable results without interference from co-eluting endogenous species.

Molecular Formula C43H78N7O17P3S
Molecular Weight 1090.1 g/mol
Cat. No. B15547167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Methylhenicosanoyl-CoA
Molecular FormulaC43H78N7O17P3S
Molecular Weight1090.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H78N7O17P3S/c1-5-6-7-8-14-17-20-31(2)21-18-15-12-10-9-11-13-16-19-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)
InChIKeyZFGSENNPIVKLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Methylhenicosanoyl-CoA: A Defined Very Long Chain Acyl-CoA Ester for Fatty Acid Metabolism Research


13-Methylhenicosanoyl-CoA is a defined, odd-chain, methyl-branched, very long chain fatty acyl-coenzyme A (CoA) thioester [1][2]. It is the activated CoA derivative of 13-methylhenicosanoic acid and is classified as a very long chain acyl-CoA due to its acyl group containing more than 20 carbons [3]. This compound serves as a key intermediate and substrate in the study of mitochondrial and peroxisomal fatty acid beta-oxidation pathways [4].

Why Generic Substitution Fails: The Critical Role of Chain Length and Methyl Branch Position in Acyl-CoA Research


Fatty acyl-CoA esters are not interchangeable due to chain length- and structure-dependent substrate specificity of key metabolic enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases [1][2]. 13-Methylhenicosanoyl-CoA possesses a specific 21-carbon backbone with a methyl branch at the C13 position. This precise structure dictates its interaction with, for instance, very long chain acyl-CoA synthetase, for which it is a predicted substrate [3]. Furthermore, the position of the methyl branch determines its metabolic fate, as beta-oxidation can be blocked or rerouted if the methyl group is located on the alpha or beta carbon, whereas the C13 position is distal to the reactive site [4]. Therefore, substituting it with an unbranched, even-chain, or differently branched acyl-CoA would alter enzyme kinetics, pathway flux, and the resulting metabolite profile, leading to non-comparable experimental data.

Quantitative Differentiation Evidence for 13-Methylhenicosanoyl-CoA


Defined Molecular Identity and Purity for Assay Reproducibility

13-Methylhenicosanoyl-CoA is supplied with a defined molecular weight of 1090.1 g/mol and a molecular formula of C43H78N7O17P3S [1]. Commercial sources typically state a purity of ≥95% [2]. This contrasts with using crude or unpurified preparations of similar acyl-CoAs, where variable purity introduces significant quantitative error in enzyme kinetics and mass spectrometry-based assays. Using a defined, high-purity standard ensures experimental reproducibility and accurate quantification.

Lipidomics Metabolomics Biochemistry

Classified as a Very Long Chain Acyl-CoA (C > 20) Substrate for Specific Synthases

Based on its structure, 13-Methylhenicosanoyl-CoA is classified as a very long chain acyl-CoA, with its acyl group containing more than 20 carbons [1]. This classification predicts it as a substrate for very long chain acyl-CoA synthase, a key activating enzyme [2]. This differentiates it from long-chain (C12-C20), medium-chain (C5-C11), and short-chain (C2-C4) acyl-CoAs, which are acted upon by distinct synthetase isoforms with different kinetic properties [3]. While direct kinetic data for this specific compound is absent in the primary literature, its classification provides a clear functional distinction for pathway studies.

Fatty Acid Oxidation Enzymology Metabolic Disorders

Positional Isomer Distinction: Methyl Branch at C13 is Distal to Beta-Oxidation Active Site

The position of the methyl branch on the fatty acyl chain is a critical determinant of its metabolic processing. Methyl groups on the alpha (C2) or beta (C3) carbon directly interfere with beta-oxidation enzymes. For example, the 3-methyl branched fatty acid phytanic acid cannot undergo beta-oxidation and requires initial alpha-oxidation, while 2-methyl branched acids are processed via specific peroxisomal pathways [1][2]. In contrast, the methyl branch on 13-Methylhenicosanoyl-CoA is at the C13 position, which is 13 carbons away from the reactive thioester bond. This distal location is predicted to allow the compound to enter the standard mitochondrial beta-oxidation pathway for very long chain fatty acids without the metabolic blocks associated with proximal methyl branches [3].

Branched-Chain Lipid Metabolism Beta-Oxidation Substrate Specificity

Targeted Application Scenarios for 13-Methylhenicosanoyl-CoA Based on Its Differential Characteristics


Use as a Defined Substrate in Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) and Carnitine Palmitoyltransferase (CPT) Activity Assays

Given its classification as a very long chain acyl-CoA and its predicted substrate role for CPT1 and CPT2 in the carnitine shuttle, 13-Methylhenicosanoyl-CoA is ideal for in vitro assays measuring the activity of VLCAD or CPT isoforms on very long chain substrates [1]. Using a defined compound eliminates the variability associated with using mixtures of acyl-CoAs derived from natural sources, leading to more reproducible enzyme kinetics data.

Investigating the Metabolic Fate of Odd-Chain, Methyl-Branched Fatty Acids in Beta-Oxidation

The distinct C21 backbone and C13 methyl branch make this compound a valuable tool for tracing the beta-oxidation of odd-chain, branched fatty acids [2]. Its predicted normal entry into beta-oxidation, due to the distal branch location, allows researchers to study the pathway's capacity for branched substrates without the confounding requirement for auxiliary enzymes like alpha-methylacyl-CoA racemase (AMACR) that are needed for 2-methyl-branched acids [3].

A High-Purity Analytical Standard for LC-MS/MS Quantification of Long and Very Long Chain Acyl-CoAs

With its high purity and well-defined molecular mass, 13-Methylhenicosanoyl-CoA can serve as an external calibration standard or a non-endogenous surrogate internal standard for developing and validating LC-MS/MS methods aimed at quantifying very long chain acyl-CoAs in biological matrices [4]. Its odd-chain, branched structure ensures it is chromatographically resolvable from common endogenous straight-chain acyl-CoAs, making it a superior alternative to standards that may co-elute with target analytes [5].

Studying the Substrate Specificity of Acyl-CoA Synthetase Isoforms

This compound's classification as a very long chain acyl-CoA makes it a specific probe for investigating the substrate preference and kinetic parameters (Km, Vmax) of very long chain acyl-CoA synthetase [6]. By comparing its activation rate to that of straight-chain or shorter-chain analogs, researchers can map the chain-length specificity of this enzyme family, which is crucial for understanding metabolic disorders like X-linked adrenoleukodystrophy.

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